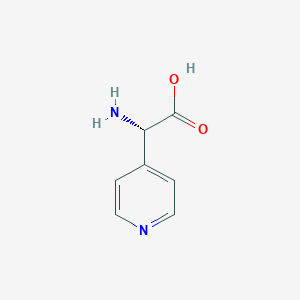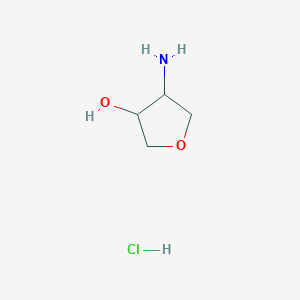
(S)-Amino-pyridin-4-YL-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Amino-pyridin-4-YL-acetic acid is an organic compound that belongs to the class of amino acids It features a pyridine ring substituted with an amino group at the 4-position and an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Amino-pyridin-4-YL-acetic acid typically involves the following steps:
Starting Material: The synthesis begins with pyridine-4-carboxylic acid.
Amidation: The carboxylic acid group is converted to an amide using reagents such as thionyl chloride and ammonia.
Reduction: The amide is then reduced to an amine using reducing agents like lithium aluminum hydride.
Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral resolution techniques, such as chromatography on a chiral stationary phase.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Bulk Synthesis: Large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Catalysis: Employing catalytic methods to enhance reaction efficiency and selectivity.
Purification: Advanced purification techniques, such as crystallization and distillation, to obtain the desired enantiomer in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-Amino-pyridin-4-YL-acetic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid moiety can be reduced to an alcohol or aldehyde.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols).
Major Products:
Oxidation Products: Nitroso-pyridin-4-YL-acetic acid, Nitro-pyridin-4-YL-acetic acid.
Reduction Products: Pyridin-4-YL-ethanol, Pyridin-4-YL-acetaldehyde.
Substitution Products: Various substituted pyridine derivatives depending on the reagents used.
Applications De Recherche Scientifique
(S)-Amino-pyridin-4-YL-acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of (S)-Amino-pyridin-4-YL-acetic acid involves:
Molecular Targets: It interacts with specific enzymes and receptors in biological systems.
Pathways: It may modulate biochemical pathways related to inflammation, microbial growth, and cellular signaling.
Effects: The compound exerts its effects by binding to active sites of enzymes or receptors, altering their activity and leading to physiological changes.
Comparaison Avec Des Composés Similaires
Pyridin-4-YL-acetic acid: Lacks the amino group, resulting in different chemical properties and reactivity.
®-Amino-pyridin-4-YL-acetic acid: The enantiomer of (S)-Amino-pyridin-4-YL-acetic acid, with potentially different biological activity.
Pyridin-3-YL-acetic acid: The amino group is positioned differently on the pyridine ring, affecting its reactivity and applications.
Uniqueness: this compound is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
(2S)-2-amino-2-pyridin-4-ylacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c8-6(7(10)11)5-1-3-9-4-2-5/h1-4,6H,8H2,(H,10,11)/t6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPTCAQMPNJVACB-LURJTMIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=CC=C1[C@@H](C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Tert-butyl (6-aminospiro[3.3]heptan-2-YL)carbamate](/img/structure/B59562.png)
![4-Chloro-2-methyloxazolo[5,4-c]pyridine](/img/structure/B59569.png)



![5-[4-(Methylsulfonamido)phenyl]-2H-tetrazole](/img/structure/B59721.png)

![3-Azabicyclo[3.2.1]octan-8-ol hydrochloride](/img/structure/B59730.png)

